Piperonyl Butoxide-d9
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Overview
Description
Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium. Piperonyl Butoxide is a pale yellow to light brown liquid organic compound used as an adjuvant component of pesticide formulations for synergy. Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone .
Preparation Methods
Piperonyl Butoxide-d9 is synthesized by replacing the butoxy protons of Piperonyl Butoxide with deuterium. The synthetic route involves the condensation of the sodium salt of 2-(2-butoxyethoxy) ethanol and the chloromethyl derivative of hydrogenated safrole (dihydrosafrole) . Industrial production methods often involve isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Chemical Reactions Analysis
Piperonyl Butoxide-d9 undergoes various chemical reactions, including:
Oxidation: Piperonyl Butoxide can be oxidized to form various by-products.
Reduction: Reduction reactions can convert Piperonyl Butoxide to its corresponding alcohols.
Substitution: Substitution reactions can replace functional groups in Piperonyl Butoxide with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Piperonyl Butoxide-d9 is used extensively in scientific research, particularly in the field of pesticide analysis. It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps in overcoming the problems of matrix effects generally encountered in the usual liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, potentially resulting in biased results .
Mechanism of Action
Piperonyl Butoxide-d9, like Piperonyl Butoxide, acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. It inhibits the mixed-function oxidase (MFO) system of insects, which is their natural defense system that causes the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl Butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect .
Comparison with Similar Compounds
Piperonyl Butoxide-d9 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry (IDMS). Similar compounds include:
Piperonyl Butoxide: The non-deuterated analog used as a synergist in pesticide formulations.
Chlorpyrifos-diethyl-d10: Another isotope-labeled compound used in pesticide analysis.
Permethrin-phenoxy-d5: An isotope-labeled analog of the insecticide permethrin.
These compounds share similar applications in pesticide analysis but differ in their specific chemical structures and the isotopes used for labeling.
Properties
Molecular Formula |
C19H30O5 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |
InChI Key |
FIPWRIJSWJWJAI-NPNXCVMYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
Canonical SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
Origin of Product |
United States |
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